N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyridazine ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.
Introduction of the Azepane Moiety: The azepane ring is introduced via nucleophilic substitution reactions, often using azepane derivatives.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the pyridazine-azepane intermediate with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
- N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
Uniqueness
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its furan or sulfonamide analogs
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(19-9-6-14-27-19)22-17-8-5-7-16(15-17)18-10-11-20(24-23-18)25-12-3-1-2-4-13-25/h5-11,14-15H,1-4,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCMVSHHQUCQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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